8-Bromo-6-fluorochroman-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-fluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLVYCPSTDBXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 8 Bromo 6 Fluorochroman 4 One and Its Analogues
Retrosynthetic Analysis of the 8-Bromo-6-fluorochroman-4-one Skeleton
A retrosynthetic analysis of the this compound structure primarily involves disconnecting the heterocyclic ring. The most logical bond cleavage is the C-O ether linkage, which simplifies the target molecule into an acyclic phenolic precursor. This disconnection reveals a substituted 2'-hydroxyacetophenone as the key building block.
Specifically, the target molecule can be retrosynthetically derived from 3-bromo-5-fluoro-2-hydroxyacetophenone . This precursor contains the requisite aromatic substitution pattern. The remaining three-carbon unit necessary to complete the heterocyclic ring can be introduced through various synthetic equivalents, such as an α,β-unsaturated aldehyde or ketone, or a protected acrylate. This approach strategically positions the required functional groups for a subsequent cyclization reaction to form the chromanone ring.
Retrosynthetic Pathway:
Established Synthetic Pathways for Substituted Chroman-4-ones
Traditional methods for synthesizing the chroman-4-one core are robust and have been widely applied to a variety of substituted analogues. rsc.org These pathways primarily rely on cyclization reactions and subsequent modifications of the core structure.
The formation of the heterocyclic ring is the cornerstone of chromanone synthesis. Several effective cyclization strategies have been developed.
One of the most common methods involves the reaction of a 2'-hydroxyacetophenone with an appropriate aldehyde in a base-promoted aldol condensation, followed by an intramolecular oxa-Michael addition. nih.gov This one-step procedure can be efficiently conducted using microwave irradiation, which often leads to higher yields and shorter reaction times. nih.govnih.gov For the synthesis of this compound, this would involve reacting 3-bromo-5-fluoro-2-hydroxyacetophenone with an aldehyde like formaldehyde or its equivalent.
Another established route is the cascade radical cyclization of 2-(allyloxy)arylaldehydes. mdpi.comresearchgate.net In this approach, a radical is generated which then triggers an intramolecular cyclization to form the chromanone ring. This method is versatile and allows for the introduction of various substituents. mdpi.com
| Cyclization Method | Key Precursors | Conditions | Advantages | Reference |
| Intramolecular Oxa-Michael Addition | 2'-Hydroxyacetophenone, Aldehyde | Base (e.g., DIPA), EtOH, Microwave (160-170 °C) | Efficient, one-step procedure | nih.gov |
| Cascade Radical Annulation | 2-(Allyloxy)arylaldehyde, Oxalate | (NH4)2S2O8, DMSO-H2O, 90 °C | Metal-free, good functional group tolerance | mdpi.com |
| Zinc-Mediated Cascade | 3-Chlorochromone, Alkyl NHPI Ester | Zinc | Mild conditions, no heat or light required | rsc.org |
| Organophotoredox Catalysis | 2-(Allyloxy)arylaldehyde, N-(Acyloxy)phthalimide | Organic Dye, Visible Light | Metal-free, uses visible light | researchgate.net |
Functional group interconversion (FGI) is a powerful strategy that involves modifying a functional group on a pre-existing molecule. fiveable.mesolubilityofthings.com In the context of chromanones, FGI allows for the synthesis of diverse analogues from a common intermediate.
For instance, a plain 6-fluorochroman-4-one could potentially undergo electrophilic aromatic substitution, such as bromination, to install the bromine atom at the C8 position. However, controlling the regioselectivity of such reactions can be challenging due to the directing effects of the existing substituents.
A more precise approach involves modifications at other positions of the chromanone scaffold. For example, a Mannich reaction can be performed on a 2-aryl-8-bromo-6-chlorochroman-4-one to introduce a methylene (B1212753) group at the C3 position. researchgate.net This intermediate can then be converted to a primary aminomethyl group via an aza-Michael reaction followed by oxidation. researchgate.net This demonstrates how the chromanone core can be further functionalized after its initial synthesis. Other transformations can include the reduction of the C4-ketone to a secondary alcohol using reducing agents like sodium borohydride. imperial.ac.uk
Novel Synthetic Routes for this compound
Modern synthetic chemistry has introduced advanced catalytic methods that offer milder reaction conditions, higher efficiency, and greater selectivity.
Transition-metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, are particularly valuable. uva.es A plausible, though not explicitly documented, route to this compound could involve a palladium-catalyzed coupling. For example, a suitably protected di-halogenated phenol could undergo a regioselective cross-coupling reaction to introduce the acetyl group or a precursor to the three-carbon side chain, followed by cyclization. This strategy would offer excellent control over the placement of substituents on the aromatic ring. mdpi.comuva.es
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a green and powerful alternative to metal-based catalysis. An organophotoredox-catalyzed approach has been developed for the synthesis of 3-alkyl substituted chroman-4-one scaffolds. researchgate.net This method utilizes visible light to induce a radical cascade cyclization. The reaction is initiated by generating alkyl radicals from N-(acyloxy)phthalimides under photoredox conditions, which then react with 2-(allyloxy)arylaldehydes to form the chromanone product. researchgate.net This metal-free approach is notable for its mild conditions and high functional group tolerance.
Photochemical and Electrochemical Synthesis
Modern synthetic organic chemistry increasingly utilizes photochemical and electrochemical methods to achieve efficient and selective transformations. While specific literature detailing the direct photochemical or electrochemical synthesis of this compound is not extensively available, general principles and related examples in the synthesis of chroman-4-ones suggest plausible routes.
Photochemical Approaches: Visible-light-induced reactions offer a green and mild alternative to traditional synthetic methods. For instance, the synthesis of functionalized chroman-4-ones can be achieved through visible-light-promoted cascade radical cyclization. nih.gov One potential photochemical strategy for synthesizing precursors to this compound could involve the photocatalytic bromination of a 6-fluorochroman-4-one intermediate. These reactions often utilize a photocatalyst that, upon irradiation with visible light, can initiate the formation of a bromine radical, leading to selective bromination of the aromatic ring.
A hypothetical reaction scheme is presented below:
| Starting Material | Reagents and Conditions | Product |
| 6-Fluorochroman-4-one | N-Bromosuccinimide (NBS), Photocatalyst (e.g., Ru(bpy)₃Cl₂), Visible Light | This compound |
Electrochemical Methods: Electrochemical synthesis provides a powerful tool for performing redox reactions without the need for chemical oxidants or reductants. The electrochemical halogenation of electron-rich aromatic compounds is a well-established process. myskinrecipes.com The synthesis of 3-halochromones has been achieved through the electrochemical oxidation of enaminones using sodium halides as the halogen source. myskinrecipes.com A similar approach could be envisioned for the regioselective bromination of 6-fluorochroman-4-one at the C8 position. This method would involve the electrochemical generation of an electrophilic bromine species from a bromide salt, which would then react with the aromatic ring of the chromanone.
A generalized electrochemical synthesis is outlined in the following table:
| Substrate | Electrolyte/Halogen Source | Electrode Material | Product |
| 6-Fluorochroman-4-one | Sodium Bromide (NaBr) | Carbon-based electrodes | This compound |
Stereoselective Synthesis of Chiral Analogues of this compound
The development of stereoselective methods for the synthesis of chiral chromanones is of significant interest due to the often-differing biological activities of enantiomers. While specific methods for the asymmetric synthesis of this compound are not widely reported, several general strategies for the enantioselective synthesis of chromanones can be adapted.
One prominent approach involves the asymmetric cyclization of a suitable precursor. For example, an intramolecular oxa-Michael addition catalyzed by a chiral organocatalyst can lead to the formation of enantioenriched chroman-4-ones. Another strategy is the kinetic resolution of a racemic mixture of the final compound or a key intermediate.
A notable method for the enantioselective synthesis of flavanones and chromanones involves the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones. This methodology has been shown to produce high enantioselectivities for a variety of substrates. nih.gov Adapting this to the synthesis of a chiral analogue of this compound would involve the preparation of a corresponding 8-bromo-6-fluorochromone and its subsequent asymmetric reduction or addition reaction.
The following table summarizes a potential stereoselective synthetic approach:
| Reaction Type | Catalyst/Chiral Auxiliary | Key Intermediate | Product |
| Asymmetric Hydrogenation | Chiral Rhodium Complex | 8-Bromo-6-fluorochromone | (S)- or (R)-8-Bromo-6-fluorochroman-4-one |
| Organocatalytic Michael Addition | Chiral Amine Catalyst | Substituted Phenol with an α,β-unsaturated ketone moiety | Chiral this compound derivative |
Synthesis of Diverse this compound Derivatives for Structure-Activity Relationship Studies
The synthesis of a diverse library of derivatives of a lead compound is crucial for understanding its structure-activity relationship (SAR) and for optimizing its biological activity. For this compound, derivatization can be targeted at various positions of the chromanone core to probe the effects of different functional groups on its interaction with biological targets.
Modification of the Aromatic Ring: The bromine and fluorine atoms on the aromatic ring are key handles for modification. For instance, the bromine at the C8 position can be replaced with other functional groups via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce a variety of aryl, heteroaryl, or alkyl groups.
Modification at the C2 and C3 Positions: The heterocyclic ring of the chroman-4-one scaffold offers multiple sites for derivatization. Introduction of substituents at the C2 and C3 positions can significantly impact the molecule's conformation and binding affinity. For example, aldol condensation of 2'-hydroxyacetophenones with various aldehydes can yield 2-substituted chroman-4-ones. nih.gov
A study on substituted chroman-4-one and chromone (B188151) derivatives as Sirtuin 2 (SIRT2) inhibitors revealed that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for activity. nih.gov This suggests that the bromo and fluoro substituents of this compound are likely important for its potential biological activity. Further diversification of this scaffold could lead to the discovery of potent and selective inhibitors for various therapeutic targets.
The following table provides examples of synthetic strategies for generating diverse derivatives of this compound for SAR studies:
| Position of Modification | Synthetic Reaction | Example of Introduced Substituent | Potential Biological Target |
| C8-position | Suzuki Coupling | Phenyl, Pyridyl | Kinases, GPCRs |
| C2-position | Aldol Condensation | Alkyl, Aryl | Sirtuins, Ion Channels |
| C3-position | α-Halogenation followed by Nucleophilic Substitution | Amino, Hydroxy, Alkoxy | Various enzymes and receptors |
These synthetic strategies provide a framework for the continued exploration of this compound and its analogues as promising scaffolds in drug discovery.
Molecular Mechanism of Action and Biological Target Identification for 8 Bromo 6 Fluorochroman 4 One
Investigation of Receptor-Ligand Interactions of 8-Bromo-6-fluorochroman-4-one
There is no specific information available in the current scientific literature detailing the receptor-ligand interactions of this compound. Studies identifying specific biological receptors, binding affinities, or the molecular forces governing these interactions have not been published.
Enzymatic Inhibition and Activation Studies by this compound
Detailed enzymatic inhibition or activation studies for this compound are not documented. Consequently, there is no data available on specific enzyme targets, IC50 values, or the kinetics of interaction. The broader chroman-4-one scaffold has been investigated for its inhibitory effects on various enzymes, but these findings cannot be directly attributed to this specific derivative without dedicated research.
Cellular Pathway Modulation by this compound
The impact of this compound on cellular pathways remains uninvestigated. There are no published studies that elucidate how this compound may modulate specific signaling cascades, metabolic pathways, or other cellular processes.
Gene Expression and Proteomic Profiling in Response to this compound Exposure
Comprehensive gene expression or proteomic profiling analyses following exposure to this compound have not been reported. As a result, there is no available data on changes in gene transcription or protein expression levels that could indicate the compound's biological targets or mechanism of action.
Computational and Theoretical Investigations of 8 Bromo 6 Fluorochroman 4 One
Quantum Chemical Calculations for Electronic Structure and Reactivity of 8-Bromo-6-fluorochroman-4-one
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods can elucidate its electronic structure, stability, and reactive sites, providing a theoretical foundation for its chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied to molecules like chromone (B188151) and its derivatives to determine optimized geometries, vibrational frequencies, and electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netd-nb.info For chromone derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to analyze their structure and spectroscopic data. researchgate.net
The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net For instance, in a study of pharmaceutically active chromone derivatives, the energy gaps were calculated to be in the range of 1.590 to 1.870 eV, suggesting significant biological activity. researchgate.net Similar calculations for this compound would involve optimizing its 3D geometry and then computing these frontier orbital energies. The resulting data would help predict its stability and reactivity, with the bromine and fluorine substituents expected to significantly influence the electron distribution and energy levels.
Table 1: Representative DFT-Calculated Properties for Chromone Analogues Note: This table presents hypothetical data for this compound based on typical values for related chromone derivatives, as direct studies are unavailable.
| Parameter | Calculated Value (Hypothetical) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.net
For chromone derivatives, MEP maps typically show the most negative potential around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic interactions. researchgate.net In this compound, the MEP would be influenced by the electronegative fluorine, bromine, and oxygen atoms. The carbonyl oxygen would be a strong center of negative potential, while the regions around the hydrogen atoms of the aromatic ring would likely exhibit a positive potential. This analysis is crucial for understanding how the molecule might interact with biological receptors or other reactants. researchgate.net
Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Targets
Molecular docking and dynamics simulations are pivotal computational techniques for exploring the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. These methods are essential in drug discovery for predicting binding modes and affinities. researchgate.net The chroman-4-one scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in compounds that target a wide range of biological entities. acs.orgnih.gov
Derivatives of the closely related 6-fluorochroman structure have been synthesized and evaluated as potential antagonists for the 5-HT1A serotonin receptor, suggesting this could be a relevant biological target for computational studies. nih.gov Other studies have successfully docked chroman-4-one derivatives into the active sites of enzymes like monoamine oxidase-B (MAO-B) and cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net
Binding Affinity Predictions
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding affinity or docking score (e.g., in kcal/mol). jmbfs.org Lower (more negative) scores generally indicate stronger binding. For example, in a study of novel 4-chromanone derivatives targeting the opioid receptor, compounds were identified with docking scores ranging from -9.34 to -9.89 kcal/mol, indicating high affinity. jmbfs.org Similarly, docking studies of chromone derivatives with the COX-2 enzyme have identified compounds with strong binding interactions. proquest.com
To predict the binding affinity of this compound, it would be docked into the active site of a selected protein target. The docking algorithm would generate multiple possible binding poses, and a scoring function would calculate the binding energy for each. These predictions help prioritize compounds for further experimental testing. jmbfs.orgproquest.com
Conformational Analysis of Ligand-Receptor Complexes
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the ligand-receptor complex over time. This provides deeper insights into the stability of the binding pose and the conformational changes that may occur upon binding. researchgate.netpharmacophorejournal.com
Following a docking study, the most promising ligand-receptor complex for this compound would be subjected to MD simulations. These simulations can confirm the stability of key interactions (like hydrogen bonds) observed in the docking pose and can be used to calculate binding free energies more accurately using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). researchgate.net Such analysis has been effectively used to understand the binding of chroman-4-one derivatives to MAO-B, providing valuable information for the logical design of more potent inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Analogues
QSAR and pharmacophore modeling are computational strategies used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized analogues.
A QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of related compounds with known activities. A statistical model is then built to correlate these descriptors with the observed activity. frontiersin.org For instance, a 2D-QSAR study on 3-iodochromone derivatives as fungicides successfully created a model with a high correlation coefficient (r² = 0.943), identifying key descriptors that influence fungicidal activity. frontiersin.org A similar approach could be applied to a series of this compound analogues to guide the design of derivatives with enhanced biological effects.
Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific receptor. nih.gov A pharmacophore model was successfully generated from active antibacterial chalcone and 4-chromanone derivatives, which was then used to screen a large chemical library and identify a novel hit compound. nih.govacs.org For this compound and its analogues, a pharmacophore model could be developed based on their interactions with a known biological target, providing a template for designing new molecules with a higher probability of being active.
Table 2: Key Concepts in QSAR and Pharmacophore Modeling
| Technique | Description | Application to this compound Analogues |
|---|---|---|
| QSAR | Develops a statistical model correlating molecular descriptors with biological activity. | Predict the activity of new analogues and identify which structural properties (e.g., polarity, size) are most important for the desired biological effect. |
| Pharmacophore Modeling | Identifies the 3D spatial arrangement of essential chemical features for receptor binding. | Create a 3D query to screen virtual libraries for new, structurally diverse compounds that are likely to bind to the same target. |
In Silico ADMET Prediction and Bioavailability Assessment Methodologies for this compound Derivatives
The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its ADMET properties. nih.govspringernature.com Predicting these properties early in the drug discovery pipeline can significantly reduce the likelihood of late-stage failures, saving considerable time and resources. drugpatentwatch.comaudreyli.com In silico ADMET prediction has become an indispensable tool, employing a range of computational models to forecast the pharmacokinetic and safety profiles of new chemical entities. drugpatentwatch.comnih.gov
Methodologies for in silico ADMET prediction are diverse and can be broadly categorized into several approaches. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate variations in the biological activity of a series of compounds with changes in their molecular structures. nih.govspringernature.com Machine learning and artificial intelligence are also increasingly being leveraged to develop sophisticated predictive models trained on large datasets of known compounds. nih.govdrugpatentwatch.com Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate the fate of a drug in the body, providing a more holistic view of its behavior.
For derivatives of this compound, a comprehensive in silico evaluation would involve the prediction of a variety of physicochemical and pharmacokinetic parameters. These include, but are not limited to, aqueous solubility, lipophilicity (logP), plasma protein binding, blood-brain barrier permeability, and interaction with metabolic enzymes such as the cytochrome P450 family.
To illustrate the application of these methodologies, the following data tables present a hypothetical ADMET profile for a series of this compound derivatives. It is important to note that this data is representative and intended to demonstrate the type of information generated in such a computational study.
Table 1: Predicted Physicochemical Properties of this compound Derivatives
| Derivative | Molecular Weight ( g/mol ) | logP | Aqueous Solubility (logS) | pKa |
| Parent | 275.08 | 2.8 | -3.5 | 7.2 |
| Derivative A | 321.15 | 3.2 | -4.1 | 7.0 |
| Derivative B | 349.19 | 3.5 | -4.5 | 6.8 |
| Derivative C | 377.23 | 3.9 | -5.0 | 6.5 |
Table 2: Predicted Pharmacokinetic Properties of this compound Derivatives
| Derivative | Human Intestinal Absorption (%) | Caco-2 Permeability (nm/s) | Plasma Protein Binding (%) | Blood-Brain Barrier Permeation |
| Parent | > 90 | > 20 | 85 | High |
| Derivative A | > 90 | > 20 | 92 | Medium |
| Derivative B | 85 | 15 | 95 | Low |
| Derivative C | 80 | 10 | 98 | Very Low |
Table 3: Predicted Metabolism and Toxicity of this compound Derivatives
| Derivative | CYP2D6 Inhibitor | CYP3A4 Inhibitor | hERG Inhibition Risk | Ames Mutagenicity |
| Parent | No | No | Low | Negative |
| Derivative A | No | Yes | Low | Negative |
| Derivative B | Yes | Yes | Medium | Negative |
| Derivative C | Yes | Yes | High | Positive |
Advanced Spectroscopic and Chromatographic Characterization of 8 Bromo 6 Fluorochroman 4 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 8-Bromo-6-fluorochroman-4-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei.
The 1D NMR spectra provide primary information about the chemical environment, connectivity, and number of unique nuclei in the molecule.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four distinct proton environments in the molecule. The two methylene (B1212753) groups (-CH₂-) in the chroman ring will appear as two separate signals, likely triplets, due to coupling with each other. The two aromatic protons will appear as doublets, with their chemical shifts influenced by the adjacent bromine and fluorine atoms. Further splitting may be observed due to ¹H-¹⁹F coupling.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine unique signals, corresponding to each carbon atom in the molecule. The carbonyl carbon (C=O) is expected to be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the electronegative halogen substituents and the ether oxygen. The presence of the fluorine atom will cause the signals for nearby carbons to appear as doublets due to C-F coupling. docbrown.info
¹⁹F NMR: Given the single fluorine atom, the ¹⁹F NMR spectrum is predicted to show one primary signal. wikipedia.org The chemical shift of this signal is characteristic of an aromatic C-F bond. ucsb.eduthermofisher.com This signal may appear as a multiplet due to coupling with the nearby aromatic protons (³JHF). thermofisher.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | ||
|---|---|---|
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity & J (Hz) |
| H-2 (O-CH₂) | 4.5 - 4.7 | t, J ≈ 6.5 Hz |
| H-3 (CH₂-C=O) | 2.8 - 3.0 | t, J ≈ 6.5 Hz |
| H-5 | 7.5 - 7.7 | d, J(H-F) ≈ 8.0 Hz |
| H-7 | 7.2 - 7.4 | d, J(H-F) ≈ 3.0 Hz |
| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | ||
|---|---|---|
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (C-F Coupling) |
| C-2 | 67 - 69 | Singlet |
| C-3 | 38 - 40 | Singlet |
| C-4 | 188 - 192 | Singlet |
| C-4a | 120 - 122 | Doublet |
| C-5 | 118 - 120 | Doublet |
| C-6 | 158 - 162 | Doublet (¹JCF) |
| C-7 | 125 - 127 | Doublet |
| C-8 | 112 - 114 | Singlet |
| C-8a | 155 - 157 | Singlet |
2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A clear cross-peak would be expected between the H-2 and H-3 methylene protons, confirming their adjacent positions in the aliphatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This would definitively link the proton signals for H-2, H-3, H-5, and H-7 to their corresponding carbon signals C-2, C-3, C-5, and C-7.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations include the H-2 protons to the C-3, C-4, and C-8a carbons, and the H-5 proton to the C-4, C-7, and C-8a carbons. These correlations are vital for assembling the chromanone core structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): For a rigid molecule like this, NOESY can confirm spatial proximities. For instance, a NOESY correlation would be expected between the H-5 aromatic proton and the H-3 methylene protons, confirming the ring fusion.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₉H₆BrFO₂. appchemical.com The presence of bromine, with its characteristic isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. youtube.com
Table 2: HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [C₉H₆⁷⁹BrFO₂]⁺ | 243.9586 |
| [C₉H₆⁸¹BrFO₂]⁺ | 245.9565 |
A plausible fragmentation pathway upon electron ionization would likely involve a retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for chromanones. This would involve the cleavage of the heterocyclic ring, leading to the loss of an ethene molecule (C₂H₄). Another likely fragmentation is the loss of a carbonyl group (CO) or the bromine atom. libretexts.orgmiamioh.edulibretexts.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ketone, expected in the range of 1680-1700 cm⁻¹. Other key absorptions would include C-O-C stretching vibrations of the ether linkage, C-F stretching, and C-Br stretching vibrations. Aromatic C-H and C=C stretching bands would also be present.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the aromatic ring vibrations and other symmetric stretches that may be weak in the IR spectrum.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3150 | Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |
| C=O (Ketone) | Stretching | 1680 - 1700 | Strong |
| Aromatic C=C | Stretching | 1580 - 1620 | Medium-Strong |
| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1270 | Strong |
| Ar-F | Stretching | 1100 - 1250 | Strong |
| Ar-Br | Stretching | 500 - 600 | Medium |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound consists of a substituted benzoyl system. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transition of the carbonyl group. nih.gov The presence of the bromine and fluorine substituents may cause a bathochromic (red) shift compared to the unsubstituted chroman-4-one. Information on the fluorescence properties of this specific compound is not available, but many chromanone derivatives exhibit fluorescence, which would be characterized by its excitation and emission maxima.
X-ray Crystallography for Single Crystal Structure Elucidation of this compound and its Complexes
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions. Currently, there are no published crystal structures for this compound in major crystallographic databases. If suitable single crystals were obtained, the analysis would reveal the planarity of the aromatic ring, the conformation of the heterocyclic ring (likely a half-chair), and the packing of molecules in the crystal lattice, which could be influenced by halogen bonding or other non-covalent interactions.
Chromatographic Methods for Purity Assessment and Isolation
The purity of this compound is critical for its application in research and development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing purity, identifying and quantifying impurities, and for the isolation of the compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity determination of non-volatile organic compounds like chroman-4-one derivatives. The development of a robust HPLC method for this compound involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products.
Method Development:
A typical HPLC method for a brominated and fluorinated chromanone would utilize a C18 or C8 stationary phase, which provides good retention and selectivity for moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous component (water with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent (acetonitrile or methanol). Gradient elution is often preferred over isocratic elution to ensure the timely elution of both early-retained and late-retained impurities.
Detection is commonly performed using a UV-Vis detector, as the chroman-4-one scaffold contains a chromophore that absorbs in the UV region. The selection of an appropriate wavelength is crucial for achieving high sensitivity for both the active pharmaceutical ingredient (API) and its impurities.
An example of a developed HPLC method is detailed in the table below.
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Internal Standard | (If applicable) A structurally similar, stable compound not present in the sample |
Method Validation:
Once the method is developed, it must be validated to ensure its suitability for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the assessment of the following parameters mdpi.comnih.gov:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated by the baseline resolution of the main peak from all other peaks.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity is typically evaluated over a range of concentrations and a correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable. mdpi.com
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery studies at different concentration levels.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Table 2: Representative HPLC Validation Data
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | 0.8%1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | RSD of results should be within acceptable limits | Passed |
Gas Chromatography (GC) for Volatile Impurity Analysis
Gas chromatography is the method of choice for the analysis of volatile and semi-volatile impurities that may be present in the final product. These impurities can originate from the synthetic process (e.g., residual solvents) or from the degradation of the compound under certain conditions. For halogenated compounds like this compound, GC coupled with a selective detector can provide high sensitivity and specificity. chromatographyonline.com
Method Development:
The development of a GC method would involve selecting an appropriate capillary column, typically with a non-polar or mid-polar stationary phase, to achieve separation of volatile analytes. The choice of detector is critical; while a Flame Ionization Detector (FID) is a universal detector for organic compounds, a more selective detector like an Electron Capture Detector (ECD) or a Halogen Specific Detector (XSD) would be highly advantageous for analyzing halogenated impurities, as they offer greater sensitivity and selectivity, reducing interference from non-halogenated matrix components. davidsonanalytical.co.uknih.gov Mass Spectrometry (MS) is also a powerful detector for both identification and quantification. chromatographyonline.com
Headspace GC is a common technique for the analysis of residual solvents, where the sample is heated in a sealed vial, and the vapor phase is injected into the GC system. This minimizes the introduction of non-volatile matrix components onto the GC column. chromatographyonline.com
Table 3: Example GC Method Parameters for Volatile Impurity Analysis
| Parameter | Condition |
| GC System | Gas Chromatograph with Headspace Autosampler |
| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), then ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Mass Spectrometry (MS) or Electron Capture Detector (ECD) |
| Detector Temperature | 300 °C |
| Headspace Vial Temp | 80 °C |
| Headspace Incubation Time | 20 min |
Potential Volatile Impurities:
The potential volatile impurities would be dependent on the synthetic route used to prepare this compound. Common solvents used in the synthesis of chroman-4-ones, such as ethanol, dichloromethane, and heptane, would be primary targets for analysis. nih.gov Additionally, volatile halogenated by-products could also be monitored.
Future Research Directions and Translational Perspectives for 8 Bromo 6 Fluorochroman 4 One
Rational Design of Next-Generation 8-Bromo-6-fluorochroman-4-one Analogues with Enhanced Potency and Selectivity
The rational design of next-generation analogues of this compound hinges on a deep understanding of its structure-activity relationships (SAR). The goal is to create new molecules with improved potency against a specific biological target while minimizing off-target effects, thereby enhancing selectivity.
Key strategies for modifying the lead compound include:
Substitution Analysis: The existing bromine and fluorine atoms provide vectors for targeted modifications. The bromine at the 8-position and fluorine at the 6-position create a specific electronic and steric profile. Research has shown that larger, electron-withdrawing substituents in the 6- and 8-positions of the chroman-4-one ring can be favorable for inhibitory activity against certain enzymes, such as sirtuin 2 (SIRT2). acs.org Future design could explore replacing the bromine with other halogen or functional groups to probe for interactions like halogen bonding, which can be crucial for binding affinity. nih.gov
Scaffold Modification: The chroman-4-one core itself can be altered. For instance, modifications at the 2- and 3-positions can significantly impact biological activity. Introducing alkyl chains of varying lengths or aromatic rings can explore new binding pockets within a target protein. acs.org
Bioisosteric Replacement: The fluorine atom is a well-known bioisostere for a hydrogen atom, often enhancing metabolic stability and binding affinity. nih.gov Similarly, other parts of the molecule, such as the carbonyl group at the 4-position, which is often crucial for activity, could be replaced with other functional groups (e.g., oximes, hydrazones) to modulate the compound's properties. researchgate.netacs.org
A systematic approach to analogue design would involve creating a small, focused library of compounds where each modification is deliberate. The resulting data would allow for the construction of a detailed SAR map, guiding further optimization.
Table 1: Hypothetical Analogue Design Strategy for this compound
| Modification Position | Original Group | Proposed Modification | Rationale |
| Position 8 | Bromo (-Br) | Chloro (-Cl), Iodo (-I) | Modulate halogen bond donor capability and steric bulk. |
| Position 6 | Fluoro (-F) | Trifluoromethyl (-CF3) | Enhance electron-withdrawing properties and metabolic stability. |
| Position 2 | Methylene (B1212753) (-CH2-) | Phenyl, Propyl | Explore hydrophobic pockets in the target binding site. acs.org |
| Position 3 | Methylene (-CH2-) | Benzylidene substituent | Introduce rigidity and potential for new interactions. |
| Position 4 | Carbonyl (C=O) | Oxime (=N-OH) | Alter hydrogen bonding capacity and electronic profile. researchgate.net |
Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govnih.gov These computational tools can be applied to the this compound scaffold to overcome traditional challenges of time and cost. nih.gov
Key applications include:
Predictive Modeling: ML algorithms, such as deep neural networks (DNNs), can be trained on large datasets of known compounds and their biological activities. nih.govnih.gov These models can then predict the potency, selectivity, and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual derivatives of this compound before they are synthesized. nih.gov
De Novo Drug Design: Generative AI models, like generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules. nih.gov By providing the this compound scaffold as a starting point and defining desired properties (e.g., high potency, low toxicity), these models can generate novel, optimized structures for synthesis and testing.
Virtual Screening: AI can rapidly screen vast virtual libraries of chemical compounds to identify those most likely to bind to a specific biological target. This allows researchers to prioritize which derivatives of the this compound scaffold should be synthesized and evaluated in the lab, saving significant resources.
The integration of AI and ML into the discovery pipeline provides a powerful engine for innovation, enabling a more rational and efficient search for next-generation therapeutics based on the this compound framework. nih.gov
Development of Advanced Delivery Systems for this compound
The therapeutic efficacy of a drug is dependent not only on its intrinsic potency but also on its ability to reach the target site in the body in sufficient concentration. Many heterocyclic compounds like chroman-4-ones are hydrophobic, which can lead to poor solubility and bioavailability. Advanced drug delivery systems (DDS) can overcome these limitations.
Potential delivery strategies for this compound and its derivatives include:
Nanoparticle Encapsulation: Loading the compound into nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) can enhance its solubility, protect it from premature degradation in the bloodstream, and potentially enable targeted delivery to specific tissues or cells.
Prodrug Approach: The structure of this compound can be chemically modified to create a prodrug—an inactive precursor that is converted into the active drug within the body. This strategy can be used to improve solubility, absorption, and pharmacokinetic profiles.
Amorphous Solid Dispersions: By dispersing the crystalline drug in a polymer matrix, its dissolution rate and oral bioavailability can be significantly improved.
The selection of an appropriate delivery system will depend on the specific therapeutic application and the physicochemical properties of the final drug candidate.
Exploration of Multitargeting Strategies Utilizing the this compound Scaffold
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multitarget drugs, or polypharmacology, aim to modulate several targets simultaneously to achieve a greater therapeutic effect and potentially overcome drug resistance. nih.gov
The chroman-4-one scaffold is an ideal starting point for developing multitarget agents due to its "privileged" nature, meaning it can be decorated with various functional groups to interact with a diverse range of biological targets. acs.org Research on this compound could explore:
Hybrid Molecule Design: This involves combining the this compound core with another known pharmacophore that acts on a different target. The resulting hybrid molecule would be designed to retain the activities of both parent fragments.
Fragment-Based Optimization: By systematically adding or modifying functional groups on the scaffold, derivatives can be screened against a panel of disease-relevant targets. This approach can identify single molecules capable of potently inhibiting multiple targets.
AI and ML models can also aid in the design of multitarget drugs by predicting the affinity of a single compound for multiple proteins, thereby optimizing for a desired polypharmacological profile. nih.gov
Sustainable Synthesis and Green Chemistry Principles in this compound Production
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. Applying these principles to the synthesis of this compound is crucial for sustainable pharmaceutical development. researchgate.net
Recent advances in the synthesis of chromone (B188151) and chroman-4-one derivatives have highlighted several green chemistry approaches: osi.lv
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating. ijrpc.com This technique has been successfully applied to the synthesis of flavonoids and other chroman-4-one derivatives. ijrpc.com
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps, solvent usage, and waste generation. researchgate.netosi.lv
Use of Eco-Friendly Catalysts and Solvents: Replacing hazardous reagents and volatile organic solvents with greener alternatives (e.g., water, ionic liquids) and using non-toxic catalysts are central tenets of green chemistry. researchgate.net Research into catalytic systems for chromanone ring closure, such as potassium carbonate or acid catalysts, can be optimized for environmental performance. ijrpc.com
Table 2: Comparison of Synthetic Approaches for Chroman-4-one Production
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Solvents | Often uses hazardous or volatile organic solvents. | Employs safer solvents like water, ethanol, or solvent-free conditions. ijrpc.com |
| Energy | Relies on conventional heating, which can be energy-intensive. | Utilizes energy-efficient methods like microwave irradiation. ijrpc.com |
| Catalysts | May use stoichiometric amounts of harsh acids or bases. ijrpc.com | Focuses on catalytic amounts of recyclable or non-toxic catalysts. researchgate.net |
| Process | Typically involves multiple, sequential steps. | Favors one-pot or multicomponent reactions to improve efficiency. osi.lv |
| Waste | Can generate significant amounts of byproducts and waste. | Designed to maximize atom economy and minimize waste streams. |
By incorporating these sustainable practices, the production of this compound and its future derivatives can be made more efficient, cost-effective, and environmentally responsible.
Q & A
Q. How can contradictory data in solvent-dependent reactivity studies be resolved?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach to isolate solvent effects. Use Kamlet-Taft parameters (polarity, hydrogen-bonding) to correlate solvent properties with reaction outcomes. Validate reproducibility via interlaboratory studies and statistical analysis (ANOVA). Cross-reference with literature on analogous bromo-fluorinated aromatics .
Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Apply QSAR models (e.g., Schrödinger’s QikProp) to estimate logP, solubility, and bioavailability. Molecular docking (AutoDock Vina) assesses binding affinity to target enzymes. Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the thermal stability of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂) to determine decomposition temperatures. Pair with DSC to identify phase transitions. Accelerated stability studies (40°C/75% RH) over 4 weeks can simulate long-term storage conditions .
Q. What protocols ensure reproducibility in catalytic fluorination of brominated chromanones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
